2-Ethylhexyl glycidyl ether
CAS No.: 2461-15-6
Cat. No.: VC21146144
Molecular Formula: C11H22O2
Molecular Weight: 186.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2461-15-6 |
|---|---|
| Molecular Formula | C11H22O2 |
| Molecular Weight | 186.29 g/mol |
| IUPAC Name | 2-(2-ethylhexoxymethyl)oxirane |
| Standard InChI | InChI=1S/C11H22O2/c1-3-5-6-10(4-2)7-12-8-11-9-13-11/h10-11H,3-9H2,1-2H3 |
| Standard InChI Key | BBBUAWSVILPJLL-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)COCC1CO1 |
| Canonical SMILES | CCCCC(CC)COCC1CO1 |
| Boiling Point | 244 to 248 °F at 20 mm Hg (NTP, 1992) |
| Flash Point | 206 °F (NTP, 1992) |
Introduction
| Identifier Type | Value |
|---|---|
| IUPAC Name | 2-(2-ethylhexoxymethyl)oxirane |
| CAS Number | 2461-15-6 |
| Molecular Formula | C₁₁H₂₂O₂ |
| Molecular Weight | 186.29 g/mol |
| InChI Key | BBBUAWSVILPJLL-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)COCC1CO1 |
| European Community (EC) Number | 219-553-6 |
| FDA UNII | LU1UZ98B89 |
Source: Compiled from search results
The structure of 2-ethylhexyl glycidyl ether features an epoxy ring connected to a 2-ethylhexyl group through an ether linkage. This structural arrangement contributes to its reactivity and industrial utility, particularly in applications requiring controlled viscosity and enhanced adhesion properties .
Physical and Chemical Properties
2-Ethylhexyl glycidyl ether exhibits distinct physical and chemical characteristics that make it suitable for various industrial applications.
Physical State and Appearance
At room temperature, 2-ethylhexyl glycidyl ether exists as a clear, colorless to almost colorless liquid with a faint odor . Its low volatility compared to other reactive diluents makes it advantageous in certain coating and adhesive applications .
Thermophysical Properties
Table 2: Thermophysical Properties of 2-Ethylhexyl Glycidyl Ether
| Property | Value | Source |
|---|---|---|
| Boiling Point | 60-62°C at 0.3 mmHg | |
| Density | 0.891 g/mL at 25°C | |
| Refractive Index | 1.434 | |
| Flash Point | 206°F (97°C) | |
| Viscosity | 2.87 mm²/s | |
| Specific Gravity | 0.89-0.91 | |
| Vapor Pressure | 29 Pa at 25°C |
Solubility and Chemical Stability
2-Ethylhexyl glycidyl ether exhibits limited water solubility, less than 0.1 g/100 mL at 19°C . The compound is generally stable under normal conditions but is combustible and incompatible with strong oxidizing agents, acids, and bases . Its log P value of 3.83 indicates moderate lipophilicity, which influences its behavior in biological systems and environments .
Synthesis Methods
The industrial production of 2-ethylhexyl glycidyl ether involves a well-established synthetic pathway utilizing readily available starting materials.
Industrial Synthesis
The primary method for synthesizing 2-ethylhexyl glycidyl ether involves the reaction between 2-ethylhexanol and epichlorohydrin in the presence of a Lewis acid catalyst, followed by caustic dehydrochlorination to form the epoxy ring .
The reaction proceeds in two main steps:
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Condensation reaction to form a halohydrin intermediate
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Base-catalyzed dehydrochlorination to generate the epoxy group
Optimized Synthesis Process
An optimized synthesis procedure described in patent literature involves:
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Charging 1 mol of 2-ethylhexanol, 2 mol of sodium hydroxide (NaOH), and 0.005 mol of tetra-n-butyl ammonium bromide (TBAB) as a phase-transfer catalyst
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Stirring the mixture for 30 minutes at 40°C under nitrogen atmosphere
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Adding 2 mol of epichlorohydrin (ECH) dropwise at 40°C over 30 minutes
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Allowing the reaction to proceed for 12 hours
This process offers good selectivity and yield while minimizing the formation of unwanted byproducts. The waste products include water, sodium chloride, and excess caustic soda .
Industrial Applications and Uses
2-Ethylhexyl glycidyl ether finds application across various industries, with its primary use being as a reactive diluent in epoxy resin formulations.
Epoxy Resin Formulations
As a reactive diluent, 2-ethylhexyl glycidyl ether helps reduce the viscosity of epoxy resins without significantly diluting their performance properties . The compound's epoxy functionality allows it to participate in the curing reaction, becoming incorporated into the final polymer network rather than evaporating or remaining as a non-reactive plasticizer .
Coatings and Surface Treatments
In the coatings industry, 2-ethylhexyl glycidyl ether serves several functions:
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Improving flow properties of coating formulations
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Enhancing leveling characteristics for smoother finishes
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Boosting adhesion to various substrates
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Contributing to moisture and chemical resistance in cured coatings
These properties make it valuable in industrial protective coatings, decorative finishes, and specialty coating applications.
Adhesives and Sealants
The compound is incorporated into adhesive and sealant formulations to:
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Adjust viscosity for better application properties
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Improve bonding strength to diverse substrates
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Enhance flexibility in the cured adhesive
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Increase resistance to environmental factors such as moisture and chemicals
Other Applications
Additional applications include:
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Stabilizer for vinyl resins and rubber
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Chloride-scavenging agent
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Intermediate in the synthesis of cosmetic ingredients
Market Analysis and Growth Projections
The global market for 2-ethylhexyl glycidyl ether demonstrates strong growth potential, driven by increasing demand across various end-use industries.
Market Size and Growth Trajectory
According to market research data, the global 2-ethylhexyl glycidyl ether market was valued at approximately USD 100.1 billion in 2023 and is projected to reach USD 214.4 billion by 2030, growing at a compound annual growth rate (CAGR) of 5.7% during the forecast period 2024-2030 .
Market Drivers
Several factors contribute to the growing demand for 2-ethylhexyl glycidyl ether:
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Expanding Industrial Applications: The versatility of 2-ethylhexyl glycidyl ether in various industrial processes, particularly in polymer synthesis and formulations, drives market growth .
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Superior Product Performance: The compound offers performance advantages over alternative chemicals, including improved adhesion, durability, and chemical resistance .
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Favorable Regulatory Environment: Compliance with safety requirements and environmental regulations positions 2-ethylhexyl glycidyl ether favorably in certain applications .
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End-User Industry Growth: Expansion in key end-user industries such as construction, automotive, electronics, and aerospace fuels demand for epoxy-based materials containing 2-ethylhexyl glycidyl ether .
Market Segmentation
The global 2-ethylhexyl glycidyl ether market is segmented based on:
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Application:
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Paints and coatings
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Adhesives and sealants
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Plastics and composites
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Others
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End-User Industry:
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Construction
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Automotive
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Electronics
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Aerospace
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Others
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Product Grade:
Spectroscopic Characteristics
Spectroscopic data provides valuable information for the identification and characterization of 2-ethylhexyl glycidyl ether.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of 2-ethylhexyl glycidyl ether (400 MHz in CDCl₃) shows characteristic signals corresponding to the different hydrogen environments in the molecule. Key chemical shift regions include:
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3.62-3.72 ppm: Protons adjacent to oxygen atoms
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3.33-3.43 ppm: Methylene protons
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2.77-2.80 ppm: Epoxy ring protons
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2.58-2.61 ppm: Epoxy ring protons
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1.26-1.53 ppm: Methylene chain protons
The complete 1H NMR data provides a fingerprint for confirming the identity and purity of 2-ethylhexyl glycidyl ether samples.
Mass Spectrometry
Mass spectrometric analysis of 2-ethylhexyl glycidyl ether shows a molecular ion at m/z 186, corresponding to its molecular weight. Significant fragment ions include m/z 57 (base peak), 70, 41, and 55, which are characteristic of the fragmentation pattern of the 2-ethylhexyl moiety .
Regulatory Status
2-Ethylhexyl glycidyl ether is subject to various regulatory frameworks governing its manufacture, use, transport, and disposal.
The compound is listed in several regulatory databases:
Given its classification as a skin and eye irritant, occupational exposure to 2-ethylhexyl glycidyl ether is regulated in many jurisdictions, requiring appropriate engineering controls and personal protective equipment in workplace settings.
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